2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
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Description
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is a useful research compound. Its molecular formula is C15H9F3N2O3 and its molecular weight is 322.243. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
One application of compounds related to 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide is in the field of corrosion inhibition. Yıldırım and Çetin (2008) synthesized 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives, which showed promising inhibition efficiencies in protecting steel against corrosion in acidic and mineral oil mediums. These findings suggest potential for similar compounds in corrosion protection applications (Yıldırım & Çetin, 2008).
Anticancer Activities
Compounds with structures related to 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide have also been evaluated for their anticancer activities. Chandrappa et al. (2009) synthesized thiazolidinone compounds containing a furan moiety, which exhibited moderate to strong antiproliferative activity in human leukemia cell lines. This suggests the potential for compounds with similar structural features to be developed as anticancer agents (Chandrappa et al., 2009).
Synthesis of New Compounds with Potential Biological Activity
Research into the synthesis of new compounds based on the structural framework of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide has led to the discovery of molecules with potential biological activities. For instance, Tsuji et al. (2003) prepared 3-acetoacetylaminobenzo[b]furan derivatives, some of which showed moderate cysteinyl leukotriene receptor 2 antagonistic activity, indicating potential therapeutic applications (Tsuji et al., 2003).
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O3/c16-9-3-4-10(15(18)14(9)17)19-13(21)7-8-6-12(23-20-8)11-2-1-5-22-11/h1-6H,7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCJYZOZYAVYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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